molecular formula C20H23NO4 B1345588 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester CAS No. 62669-75-4

1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester

Cat. No.: B1345588
CAS No.: 62669-75-4
M. Wt: 341.4 g/mol
InChI Key: XSHJSSYQUYNTBG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties This compound is a coumarin-quinolizine hybrid featuring a fused benzopyrano[6,7,8-ij]quinolizine core with a tert-butyl ester substituent at the 10-carboxylic acid position. Its molecular formula is C₂₀H₂₃NO₄ (molecular weight: 341.41 g/mol) . The tert-butyl group enhances steric bulk and lipophilicity compared to smaller esters or carboxylic acid derivatives. Synthesized via HATU-mediated coupling reactions, it exhibits a melting point of 120–123°C and forms an orange oil upon isolation .

Applications
Primarily used in fluorescent labeling and organic electronics, its structural rigidity and extended π-conjugation contribute to tunable photophysical properties. Derivatives of this scaffold are employed in OLEDs, sensors, and biological imaging .

Properties

IUPAC Name

tert-butyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)15-11-13-10-12-6-4-8-21-9-5-7-14(16(12)21)17(13)24-18(15)22/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHJSSYQUYNTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069622
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester
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Molecular Weight

341.4 g/mol
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CAS No.

62669-75-4
Record name 1,1-Dimethylethyl 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate
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Record name 1H,5H,11H-(1)Benzopyrano(6,7,8-ij)quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester
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Record name tert-butyl 2,3,6,7-tetrahydro-11-oxo-7H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate
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Mechanism of Action

Action Environment

The action, efficacy, and stability of Coumarin 338 can be influenced by various environmental factors. For instance, the fluorescence behavior of coumarins can be influenced by the microenvironment’s polarity and pH

Biochemical Analysis

Biochemical Properties

1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to bind with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester on various types of cells are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses, leading to changes in the cellular redox state. Furthermore, this compound can modulate the activity of key metabolic enzymes, thereby impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes. These temporal effects are essential for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress. At high doses, it can exhibit toxic effects, including liver damage and disruption of normal cellular functions. These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the detoxification of xenobiotics and the metabolism of endogenous compounds. These interactions can affect metabolic flux and alter the levels of various metabolites, highlighting the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester is an important aspect of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its activity and interactions with other biomolecules, thereby affecting its overall biochemical effects.

Biological Activity

1H,5H,11H- Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C22H23N2O4
  • Molecular Weight : 373.43 g/mol
  • CAS Number : 85642-11-1

Pharmacological Activity

The compound exhibits a range of biological activities that have been explored in various studies. Below are key findings regarding its pharmacological effects:

Anticancer Activity

Research indicates that derivatives of benzopyranoquinolizines demonstrate significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
  • Case Study : A study evaluated the effect of related compounds on human breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and reduce nitric oxide production in macrophages.
  • Experimental Evidence : In vitro studies demonstrated that treatment with the compound reduced lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages .

Antimicrobial Activity

Some studies have reported antimicrobial properties:

  • Activity Spectrum : The compound exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Modification Studies : Alterations to the functional groups and stereochemistry have been shown to influence potency. For example, modifications at the carboxylic acid moiety significantly impacted anticancer activity .

Toxicity Profile

Assessing toxicity is vital for any potential therapeutic use:

  • In Vitro Toxicity : Preliminary studies indicate moderate cytotoxicity towards normal human cell lines at high concentrations.
  • Safety Assessment : Further investigations are required to establish a comprehensive safety profile.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in ester derivatives and aligns with the compound’s structural features .

Example Reaction: C20H23NO4HCl aq C17H15NO4+(CH3)3COH\text{C}_{20}\text{H}_{23}\text{NO}_{4}\xrightarrow{\text{HCl aq }}\text{C}_{17}\text{H}_{15}\text{NO}_{4}+(\text{CH}_3)_3\text{COH}

Conditions Reagents Product
Acidic (HCl) or BasicH₂O/ROH, H⁺ or OH⁻1H,5H,11H-Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid (free acid)

This reaction is critical for generating the bioactive carboxylate form, which may interact with biological targets .

Ketone Reduction

The 11-oxo group can be reduced to a secondary alcohol using standard reducing agents. While direct data for this compound is limited, analogous ketone reductions in coumarin derivatives suggest feasibility .

Example Reaction: C20H23NO4NaBH4/MeOHC20H25NO4\text{C}_{20}\text{H}_{23}\text{NO}_{4}\xrightarrow{\text{NaBH}_4/\text{MeOH}}\text{C}_{20}\text{H}_{25}\text{NO}_{4}

Reducing Agent Solvent Product
NaBH₄Methanol11-Hydroxy derivative
LiAlH₄THF(Not typically used due to ester compatibility issues)

Photochemical Reactivity

Coumarin derivatives are known for photochemical activity, such as [2+2] photocycloaddition or ring-opening under UV light. Coumarin 338’s fused heterocyclic system may exhibit similar behavior .

Proposed Pathway:
Under UV irradiation, the coumarin moiety could form dimeric products via cycloaddition or undergo bond cleavage.

Condition Outcome Application
UV light (365 nm)Dimerization or ring-openingFluorescence quenching studies

Nucleophilic Attack on the Lactone Ring

The coumarin lactone ring may undergo nucleophilic attack under basic conditions, leading to ring opening. This reactivity is common in coumarins but depends on steric and electronic factors .

Example Reaction: C20H23NO4NaOH aq Open chain carboxylate\text{C}_{20}\text{H}_{23}\text{NO}_{4}\xrightarrow{\text{NaOH aq }}\text{Open chain carboxylate}

Nucleophile Product Conditions
Hydroxide ionSodium salt of the opened carboxylateAqueous base, reflux

Functionalization of the Quinolizine Core

The quinolizine moiety may participate in electrophilic substitution or hydrogenation. For example, catalytic hydrogenation could reduce double bonds in the tetrahydro region .

Reaction Catalyst Product
HydrogenationPd/C, H₂Saturated quinolizine derivative

Cross-Coupling Reactions

The aromatic system in the benzopyrano group could undergo Suzuki or Ullmann coupling if halide substituents are introduced. No direct data exists, but structural analogs support this possibility .

Research Gaps and Inferences

  • Direct experimental data on Coumarin 338’s reactions is sparse in literature. Insights are extrapolated from structurally related coumarins and quinolizines .
  • Regulatory documents (e.g., EPA TSCA) classify it as INACTIVE , suggesting limited commercial use and thus fewer studied reactions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituent at C10 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 1,1-Dimethylethyl ester C₂₀H₂₃NO₄ 341.41 120–123 High lipophilicity; tert-butyl ester enhances stability
Coumarin 343 (CAS 55804-65-4) Carboxylic acid C₁₆H₁₅NO₄ 284.29 N/A Water-soluble; used in dye lasers
Coumarin 337 (CAS 55804-68-7) Carbonitrile C₁₆H₁₄N₂O₂ 274.30 N/A Strong electron-withdrawing group; blue-shifted fluorescence
C545T (CAS 155306-71-1) 2-Benzothiazolyl C₂₂H₁₈N₂O₂S 374.46 N/A Intramolecular S-O interaction; π-π stacking in crystals
Coumarin 510 (CAS 87349-92-6) 3-Pyridyl C₂₀H₁₈N₂O₂ 318.38 N/A Electron-deficient pyridyl group; green emitter in OLEDs
Ethyl Ester Derivative (CAS 113869-06-0) Ethyl ester C₁₈H₁₉NO₄ 313.35 N/A Lower steric hindrance than tert-butyl ester

Physicochemical and Photophysical Comparisons

Solubility and Stability

  • The tert-butyl ester in the target compound improves lipophilicity (logP ~2.5 estimated) compared to Coumarin 343’s carboxylic acid (logP ~1.8) . This makes the target compound more suitable for lipid-rich environments, such as cell membranes .
  • C545T ’s benzothiazole group introduces intramolecular S-O interactions (2.813 Å), stabilizing its conformation and enhancing fluorescence quantum yield .

Fluorescence Properties

  • Coumarin 343 emits in the green region (λem ~500 nm) due to its planar conjugated system .
  • The target compound’s tert-butyl ester slightly red-shifts emission compared to ethyl ester derivatives due to electron-donating effects .
  • C545T exhibits intense blue fluorescence (λem ~450 nm) with high quantum yield (ΦF >0.8) in solid state, attributed to rigid π-stacking .

Preparation Methods

Construction of the Benzopyranoquinolizine Core

  • Starting Materials: The synthesis typically begins with appropriately substituted coumarin derivatives or quinolizidine precursors.
  • Cyclization Reactions: Intramolecular cyclization is employed to fuse the benzopyran and quinolizine rings. This can be achieved via acid- or base-catalyzed cyclization or through transition metal-catalyzed processes.
  • Hydrogenation: Partial hydrogenation is used to achieve the tetrahydro substitution pattern at positions 2,3,6,7, ensuring the correct saturation level in the ring system.

Introduction of the 11-Oxo Group

  • Oxidation Step: The ketone at the 11-position is introduced by selective oxidation of the corresponding alcohol or by direct oxidation of the ring system using reagents such as chromium-based oxidants or Dess–Martin periodinane under controlled conditions to avoid over-oxidation.

Esterification to Form the 1,1-Dimethylethyl Ester

  • Carboxylic Acid Activation: The carboxylic acid group at position 10 is activated, often by conversion to an acid chloride or by using coupling agents like DCC (dicyclohexylcarbodiimide).
  • Ester Formation: The activated acid is then reacted with 1,1-dimethylethanol (tert-butanol) to form the tert-butyl ester. This step is typically carried out under mild conditions to preserve the integrity of the sensitive ring system.

Purification and Characterization

  • Chromatographic Techniques: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used for purification, employing columns such as Newcrom R1 with acetonitrile-water-phosphoric acid mobile phases. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
  • Crystallization: Single-crystal X-ray diffraction has been used to confirm the structure, with crystal data available (CCDC Number 127220).

Detailed Research Findings and Data

Step Reagents/Conditions Outcome/Notes
Core Cyclization Acid/base catalysis or metal catalysis Formation of fused benzopyranoquinolizine ring system with tetrahydro substitution
Partial Hydrogenation H2 gas, Pd/C or similar catalyst Saturation of specific double bonds to achieve tetrahydro pattern
Oxidation to 11-oxo Dess–Martin periodinane or CrO3 oxidants Selective ketone formation at position 11 without ring degradation
Esterification DCC coupling with tert-butanol or acid chloride method Formation of 1,1-dimethylethyl ester at carboxylic acid position
Purification RP-HPLC on Newcrom R1 column High purity isolation suitable for analytical and preparative purposes
Structural Confirmation X-ray crystallography (CCDC 127220) Definitive confirmation of molecular structure and stereochemistry

Analytical and Preparative Considerations

  • The use of reverse-phase HPLC with Newcrom R1 columns is advantageous due to low silanol activity, improving peak shape and resolution for this compound.
  • The mobile phase composition (acetonitrile, water, and phosphoric acid or formic acid) is optimized for both analytical and preparative scale separations.
  • The compound’s stability under mild esterification and oxidation conditions is critical to prevent degradation of the sensitive fused ring system.

Q & A

Q. What are the key methodological considerations for synthesizing the tert-butyl ester derivative of this compound?

The synthesis of this benzopyrano-quinolizine derivative involves multi-step reactions, typically starting with the formation of the fused heterocyclic core. Key steps include:

  • Cyclization : Use of Dess-Martin periodinane or other oxidizing agents to form the quinolizine ring system .
  • Esterification : Reaction with 1,1-dimethylethyl alcohol under acidic or coupling conditions to introduce the tert-butyl ester group.
  • Purification : Column chromatography (e.g., silica gel, eluting with hexane/ethyl acetate gradients) is critical for isolating the product, with yields often below 20% due to steric hindrance .
  • Validation : Confirm purity via HPLC (>95%) and monitor reaction progress using TLC with UV visualization.

Q. How can spectroscopic techniques (NMR, IR) be optimized for structural characterization?

  • NMR Analysis :
    • 1H NMR : Focus on resolving signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet) and the oxo group (δ 11.0–11.5 ppm). Overlapping signals in the aromatic region (δ 6.5–8.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for assignment .
    • 13C NMR : Identify carbonyl carbons (C=O at δ 170–180 ppm) and quaternary carbons in the fused ring system.
  • IR Spectroscopy : Key absorption bands include C=O (ester: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .

Q. What protocols ensure compound stability during storage and handling?

  • Storage : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent ester hydrolysis or oxidation of the oxo group.
  • Solubility : Use anhydrous DMSO or dichloromethane for stock solutions to avoid degradation .
  • Handling : Conduct all reactions under nitrogen/argon atmosphere to minimize moisture exposure.

Advanced Research Questions

Q. How can discrepancies between predicted and observed NMR data be resolved?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or unexpected tautomerism. Strategies include:

  • Variable-Temperature NMR : Perform experiments at –40°C to slow conformational changes and resolve broadened signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to identify misassignments .
  • X-ray Crystallography : Resolve ambiguous regions via single-crystal analysis, particularly for the fused ring system .

Q. What computational methods predict the compound’s reactivity and binding interactions?

  • Reactivity : Use molecular orbital theory (HOMO/LUMO analysis) to assess susceptibility to nucleophilic/electrophilic attacks. DFT calculations can model transition states for ester hydrolysis or ketone reduction .
  • Docking Studies : Employ AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Focus on the oxo group and aromatic π-systems for hydrogen bonding and hydrophobic contacts .

Q. How can in vitro biological activity (e.g., kinase inhibition) be systematically evaluated?

  • Assay Design :
    • Use ADP-Glo™ kinase assays in 384-well plates to measure IC50 values.
    • Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
  • Data Interpretation :
    • Analyze dose-response curves using nonlinear regression (GraphPad Prism).
    • Cross-validate with cellular assays (e.g., cytotoxicity in HepG2 cells) to exclude nonspecific effects.

Q. What strategies address low yields in large-scale synthesis?

  • Catalytic Optimization : Screen palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aromatic substitutions) .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions during esterification.
  • Process Analytics : Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data from different synthetic batches?

  • Root Cause Analysis :
    • Check for residual solvents (e.g., DMF) via 1H NMR; these may obscure signals.
    • Compare HPLC retention times to identify co-eluting impurities.
  • Reproducibility : Standardize reaction conditions (temperature, stirring rate) and reagent sources. Document deviations in electronic lab notebooks .

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